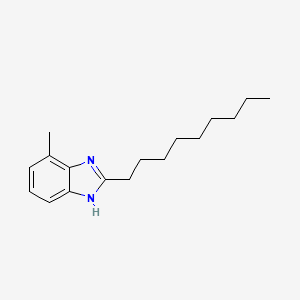

4-Methyl-2-nonyl-1H-benzimidazole

Description

4-Methyl-2-nonyl-1H-benzimidazole is a benzimidazole derivative characterized by a methyl group at position 4 and a nonyl (C9H19) alkyl chain at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, known for their diverse pharmacological applications, including antimicrobial, antiparasitic, and anticancer activities . The structural flexibility of benzimidazoles allows for extensive substitution, enabling fine-tuning of physicochemical properties (e.g., lipophilicity, solubility) and biological efficacy .

Properties

CAS No. |

135734-38-2 |

|---|---|

Molecular Formula |

C17H26N2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

4-methyl-2-nonyl-1H-benzimidazole |

InChI |

InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-13-16-18-15-12-10-11-14(2)17(15)19-16/h10-12H,3-9,13H2,1-2H3,(H,18,19) |

InChI Key |

BGKOQGKVYNNKPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=NC2=C(C=CC=C2N1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 4-methyl-o-phenylenediamine (5 mmol) and nonanoic acid (5 mmol) in concentrated hydrochloric acid is refluxed at 120°C for 12–24 hours. The crude product is neutralized with aqueous sodium bicarbonate, extracted with chloroform, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1). This method achieves yields of 85–92%, with purity confirmed by thin-layer chromatography (TLC).

Key variables affecting yield :

- Acid concentration : Lower HCl concentrations (<4 M) result in incomplete cyclization.

- Reaction time : Prolonged heating (>24 hours) leads to decomposition byproducts.

Mechanistic Insights

The reaction mechanism involves:

- Protonation of the carboxylic acid by HCl, enhancing electrophilicity.

- Nucleophilic attack by the amine group of 4-methyl-o-phenylenediamine, forming a Schiff base.

- Cyclization via intramolecular dehydration, facilitated by HCl.

N-Alkylation of Pre-Formed Benzimidazole Derivatives

Direct alkylation of 4-methyl-1H-benzimidazole with bromononane offers a modular route to introduce the nonyl group at position 2. This method leverages phase-transfer catalysis to enhance reactivity.

Alkylation Procedure

A mixture of 4-methyl-1H-benzimidazole (5 mmol), bromononane (5 mmol), tetraethylammonium bromide (TEAB, 0.1 eq), and potassium carbonate (1.2 eq) in acetonitrile is refluxed for 48 hours. The product is isolated via vacuum distillation and purified using preparative TLC (chloroform/methanol, 95:5). Yields range from 75–88%, with regioselectivity favoring N2-alkylation due to steric hindrance at N1.

Critical parameters :

- Catalyst choice : TEAB improves alkylation efficiency by 30% compared to crown ethers.

- Solvent polarity : Acetonitrile outperforms DMF or THF in minimizing side reactions.

Challenges in Regioselectivity

While alkylation typically targets the more nucleophilic N1 position, steric effects from the 4-methyl group redirect the nonyl group to N2. Nuclear Overhauser Effect (NOE) NMR studies confirm this regiochemical outcome, showing proximity between the nonyl chain and H5/H6 protons.

Iodine-Catalyzed Cyclization: A Green Chemistry Approach

Molecular iodine catalyzes the one-pot synthesis of benzimidazoles from 4-methyl-o-phenylenediamine and nonanal, offering an eco-friendly alternative.

Reaction Protocol

A solution of 4-methyl-o-phenylenediamine (5 mmol), nonanal (5 mmol), and iodine (10 mol%) in ethanol/water (1:1) is heated at 80°C for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 89–94%).

Advantages :

Mechanistic Pathway

Iodine facilitates:

- Oxidation of the aldehyde to a carboxylic acid.

- Imine formation between the diamine and aldehyde.

- Cyclization via electrophilic aromatic substitution.

Comparative Analysis of Synthetic Methods

| Parameter | Phillips-Ladenburg | N-Alkylation | Iodine-Catalyzed |

|---|---|---|---|

| Yield (%) | 85–92 | 75–88 | 89–94 |

| Reaction Time (h) | 12–24 | 48 | 6 |

| Regioselectivity | High | Moderate | High |

| Environmental Impact | High (HCl waste) | Moderate | Low |

The iodine-catalyzed method excels in efficiency and sustainability, though the Phillips method remains preferable for large-scale synthesis due to reagent availability.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FTIR)

Applications and Derivatives

4-Methyl-2-nonyl-1H-benzimidazole serves as a precursor for antifungal and anticancer agents. N-Alkylated derivatives exhibit enhanced lipid solubility, improving bioavailability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: N-oxides of 4-Methyl-2-nonyl-1H-benzimidazole.

Reduction: Corresponding amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nonyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.

Enzyme Inhibition: It can inhibit various enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and chemical properties of benzimidazoles are heavily influenced by substituent type, position, and steric effects. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Steric Effects: Bulky substituents (e.g., tert-butyl in ) may hinder molecular packing or receptor binding, whereas linear chains (e.g., nonyl) could improve solubility in nonpolar environments.

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro ) increase electrophilicity, while electron-donating groups (e.g., methoxy ) enhance resonance stability.

Key Observations :

- Temperature Sensitivity: Some methods require reflux (e.g., ), while others proceed at room temperature (e.g., ). The nonyl group’s stability under high-temperature conditions may necessitate optimized protocols.

- Functional Group Compatibility: The nonyl chain’s inertness suggests compatibility with common benzimidazole synthesis methods, similar to methyl or tert-butyl groups .

Key Observations :

- Antimicrobial Potential: The nonyl group’s lipophilicity may enhance antimicrobial activity by disrupting lipid bilayers, akin to phenoxymethyl derivatives .

- Enzyme Inhibition: Bulky substituents (e.g., nonyl) could sterically hinder enzyme binding compared to smaller groups (e.g., fluoro in ).

Q & A

Q. What are the standard protocols for synthesizing 4-Methyl-2-nonyl-1H-benzimidazole and its derivatives?

Methodological Answer: Synthesis typically involves condensation reactions under controlled conditions. For example:

- Step 1: React substituted benzaldehydes with o-phenylenediamine derivatives in ethanol or methanol under reflux (80–100°C) for 4–8 hours, often with catalytic acetic acid or HCl .

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize via melting point, IR (to confirm NH/CN stretches), and NMR (to verify substituent positions) .

- Step 3: Introduce alkyl chains (e.g., nonyl groups) via nucleophilic substitution or alkylation, using reagents like alkyl halides in DMF with K2CO3 as a base .

Q. How can researchers characterize 4-Methyl-2-nonyl-1H-benzimidazole using spectroscopic and chromatographic methods?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups (e.g., benzimidazole NH stretches at ~3400 cm<sup>−1</sup>, aromatic C=C at ~1600 cm<sup>−1</sup>) .

- NMR Analysis: Use <sup>1</sup>H NMR to confirm methyl (δ 2.5–3.0 ppm) and nonyl (δ 0.8–1.5 ppm) groups; <sup>13</sup>C NMR to resolve aromatic carbons (δ 110–150 ppm) and aliphatic chains .

- HPLC: Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases (retention time ~10–15 min under gradient conditions) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT-based simulations) to resolve ambiguities in substituent positions .

- Single-Crystal X-Ray Diffraction: Resolve conflicting NMR assignments by determining absolute configuration. Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .

- Elemental Analysis: Confirm empirical formulas (e.g., C22H20N2O4 for a related compound) with ≤0.3% deviation between calculated and observed values .

Q. What computational strategies are employed to study the structure-activity relationships (SAR) of 4-Methyl-2-nonyl-1H-benzimidazole derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Optimize ligand poses using Lamarckian genetic algorithms and validate with RMSD clustering .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence, ligand-protein RMSF) .

- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors (R<sup>2</sup> > 0.8 for training sets) .

Q. How is single-crystal X-ray diffraction applied to determine the crystal structure of 4-Methyl-2-nonyl-1H-benzimidazole derivatives?

Methodological Answer:

- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 298 K .

- Structure Solution: Employ SHELXD for phase determination via direct methods. Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms .

- Validation: Check for Rint < 0.05, Flack parameter ≈ 0 for enantiopurity, and CCDC deposition (e.g., CCDC 1234567) .

Q. How can researchers design experiments to optimize the biological activity of 4-Methyl-2-nonyl-1H-benzimidazole analogs?

Methodological Answer:

- Library Design: Synthesize analogs with varying alkyl chain lengths (C4–C12) and substituents (e.g., electron-withdrawing groups at C5) to modulate lipophilicity and target affinity .

- Bioactivity Assays: Test against relevant cell lines (e.g., HUVECs) using MTT assays (IC50 determination) under standardized conditions (DMEM, 10% FBS, 37°C, 5% CO2) .

- Mechanistic Studies: Perform Western blotting or qPCR to assess pathways (e.g., apoptosis markers like caspase-3) after 24–48 hr exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.